2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a combination of triazole, benzodioxole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step involves the reaction of the triazole intermediate with a benzodioxole derivative, often through nucleophilic substitution or coupling reactions.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives and their interactions with other chemical entities.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its triazole and benzodioxole moieties are known to exhibit antifungal, antibacterial, and anticancer activities, making it a promising lead compound for new drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The benzodioxole group can interact with biological membranes, altering their properties. The fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which contain the benzodioxole moiety and are used as insecticide synergists.
Fluorophenyl Compounds: Such as fluoxetine, which contains a fluorophenyl group and is used as an antidepressant.
Uniqueness
What sets 2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone apart is its combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic effects and reduced resistance development.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O4S/c25-17-8-6-16(7-9-17)20(29)14-33-24-27-26-23(28(24)18-4-2-1-3-5-18)13-30-19-10-11-21-22(12-19)32-15-31-21/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFAAWHBXRFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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